![molecular formula C22H28N4O3 B2753875 N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900896-39-1](/img/structure/B2753875.png)
N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that falls under the category of pyrrolopyrazine derivatives . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
The study of hydrogen bonding in various anticonvulsant enaminones, including compounds structurally similar to the specified chemical, reveals insights into the conformation and molecular interactions critical for their biological activity. These findings have implications for designing drugs with enhanced efficacy and reduced side effects by understanding the structural basis of their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Novel Pyrido and Pyrimidine Derivatives
Research into the synthesis of novel pyrido and pyrimidine derivatives, including structures akin to the specified compound, has led to the development of new methods for creating diverse chemical entities. These compounds hold potential for various applications, including as precursors for pharmaceuticals, agrochemicals, and materials science. The synthetic strategies and chemical transformations outlined provide a foundation for further exploration and exploitation of these heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005).
Cytotoxicity of Pyrazolo and Pyrimidine Derivatives
Investigations into the cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives and related compounds demonstrate the potential of these molecules as anticancer agents. By understanding the structure-activity relationships, researchers can design more potent and selective drugs for cancer therapy. These studies contribute to the growing body of knowledge on the medicinal chemistry of pyrimidines and their potential for therapeutic applications (Hassan, Hafez, & Osman, 2014).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is thought to act as a modulator of the n-methyl-d-aspartate (nmda) receptor, which plays a key role in synaptic plasticity and learning and memory processes.
Mode of Action
The compound is believed to enhance NMDA receptor function, leading to increased neurotransmitter release and improved cognitive function. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress.
Biochemical Pathways
The compound’s anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
It is known that the compound has potential toxicity at high doses, which can limit its use in certain experiments and treatments.
Result of Action
The compound has been shown to modulate other neurotransmitter systems, including dopamine and serotonin. It has also been shown to have anti-inflammatory properties and to protect against oxidative stress. These effects make the compound a valuable tool for investigating a wide range of biological processes.
Action Environment
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-15-8-6-11-26-19(15)24-20-17(22(26)28)14-18(25(20)12-7-13-29-2)21(27)23-16-9-4-3-5-10-16/h6,8,11,14,16H,3-5,7,9-10,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWYCXPDXQMLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.